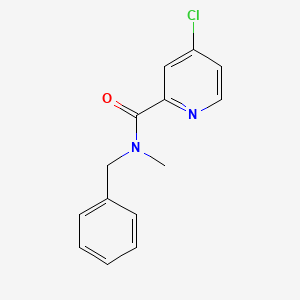
6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide”, often involves reactions with commercially available reagents . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” and similar compounds is often determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Single-crystal X-ray diffraction can also be employed for characterizing their crystal structures .Chemical Reactions Analysis
The chemical reactions involving “6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” and similar compounds often involve reactions with commercially available reagents . The products of these reactions are then evaluated for their biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” and similar compounds can be determined using various techniques. For instance, the melting point can be determined , and the compound’s presence can be confirmed using 1H-NMR and 13C-NMR .作用機序
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibiting this enzyme can have significant effects, particularly in the context of diseases like cancer where estrogen levels are often elevated .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme . Additionally, the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group in the compound’s structure also plays a role due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the production of estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of estrogen production . This can have significant effects in the context of diseases like cancer, where estrogen levels are often elevated. By reducing the production of these hormones, the compound can potentially slow the growth and proliferation of cancer cells .
Action Environment
Various internal and external factors can influence the compound’s action, efficacy, and stability. For instance, genetic factors, the presence of other drugs, diet, and environmental factors like smoking can all impact how the compound interacts with its target and the overall effectiveness of the treatment .
Safety and Hazards
The safety of “6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” and similar compounds is often evaluated against normal cell lines . It’s important to note that while these compounds can have promising biological activities, they may also have potential hazards, especially if they are cytotoxic .
将来の方向性
The future directions in the research of “6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” and similar compounds involve the discovery and development of more effective and potent agents . This includes the design and synthesis of new series of these compounds, greatly enhancing their cytotoxic activity . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
特性
IUPAC Name |
6-morpholin-4-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O2/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-1-3-20-4-2-18/h5-7H,1-4H2,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUKMYRCWLKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)


![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)


![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)



![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
